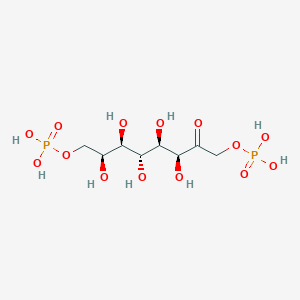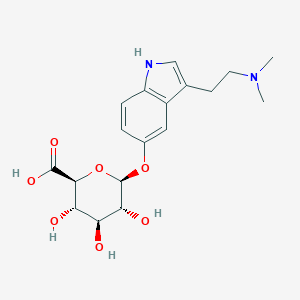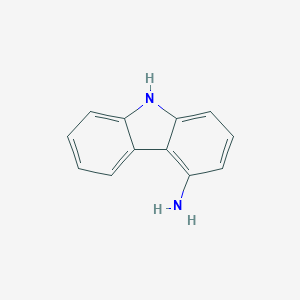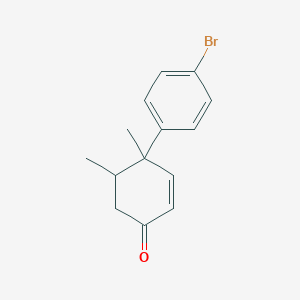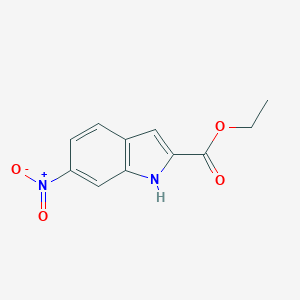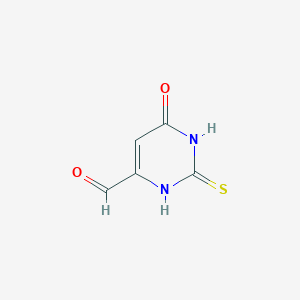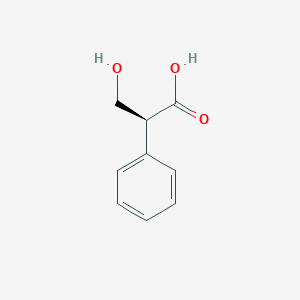
(S)-tropic acid
概要
説明
The description of a compound typically includes its molecular formula, structure, and the type of compound it is (organic, inorganic, etc.). It may also include the compound’s role or function in biological or chemical systems .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, catalysts, and conditions .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. It includes studying the compound’s reactivity, what products are formed during the reaction, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, reactivity, and spectral properties .科学的研究の応用
Enantioseparation of Tropic Acid and Its Esters by CEKC Using Sulfated β-Cyclodextrin as a Chiral Selector : This study describes the successful application of capillary electrokinetic chromatography for the enantioseparation of tropic acid and its four alkyl esters. The separation was achieved using sulfated β-cyclodextrin with a phosphate buffer as background electrolyte (Peng, Guo, Wei, & Lin, 2009).
Tropinone Synthesis via an Atypical Polyketide Synthase and P450-mediated Cyclization : This research uncovers the biosynthesis mechanism of tropinone, an intermediate in the biosynthesis of tropane alkaloids, which are derived from tropic acids. The study identifies a root-expressed type III polyketide synthase and cytochrome P450-mediated catalysis in the formation of tropinone (Bedewitz, Jones, D’Auria, & Barry, 2018).
Bacterial Tropone Natural Products and Derivatives Overview of their Biosynthesis, Bioactivities, Ecological Role and Biotechnological Potential
: This paper provides an overview of bacterial tropone natural products, which are non-benzene aromatic compounds derived from tropic acid. It discusses their biosynthesis, ecological role, bioactivities, and potential biotechnological applications (Duan, Petzold, Saleem-Batcha, & Teufel, 2020).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2S)-3-hydroxy-2-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JACRWUWPXAESPB-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16202-15-6 | |
| Record name | Tropic acid, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016202156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-3-Hydroxy-2-phenylpropanoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TROPIC ACID, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S66C94T64W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the biosynthetic pathway of (S)-tropic acid?
A1: (S)-Tropic acid originates from L-phenylalanine, an essential amino acid. Research suggests that the pathway involves a fascinating rearrangement of the L-phenylalanine side chain. [] This rearrangement leads to the formation of the isopropanoid (S)-tropic acid skeleton. Studies using isotopically labeled precursors have identified (R)-D-phenyllactic acid as a direct precursor to (S)-tropic acid. [, ] The incorporation of labeled (R)-(+)-3-phenyllactic acid into the tropic acid ester alkaloids of Datura plants further supports this finding. []
Q2: What is the stereochemistry involved in the biosynthesis of (S)-tropic acid?
A2: The conversion of L-phenylalanine to (S)-tropic acid involves a stereospecific 1,2-migration of the carboxyl group. Experiments using (2S,3R)- and (2S,3S)-[1-14C,3-3H] phenylalanine demonstrated that this migration occurs with retention of configuration at the migrating carbon center. []
Q3: Can (S)-tropic acid be chemically synthesized?
A3: Yes, (S)-tropic acid can be chemically synthesized. One approach involves the trifluoroacetolysis of the O-nitrobenzenesulfonate derivative of optically active 3-phenyllactic acid ester. [] This method allows for the preparation of both (R)- and (S)-tropic acid with high retention of optical purity.
Q4: What is the role of (S)-tropic acid in the biosynthesis of tropane alkaloids?
A4: (S)-Tropic acid acts as the acid moiety in tropane alkaloids like hyoscyamine and scopolamine. It forms an ester linkage with the tropane alkaloid core, specifically with the hydroxyl group at the 3-position of the tropane ring. Research indicates that the (R)-(+)-3-phenyllactic acid ester of tropine (littorine) directly rearranges to form the tropoyl ester (-)-hyoscyamine. []
Q5: Are there alternative biosynthetic pathways to (S)-tropic acid?
A5: Research suggests that while phenylalanine is a precursor to tropic acid, phenyllactic acid may be a more direct intermediate in the biosynthetic pathway within Datura and Brugmansia plants. [] This highlights the complexity of plant metabolic pathways and the potential for alternative routes to the same compound.
Q6: Are there any potential applications of (S)-tropic acid or its derivatives?
A6: While (S)-tropic acid itself doesn't possess direct pharmaceutical activities, its derivatives, the tropane alkaloids, have significant medicinal uses. Understanding the biosynthesis of (S)-tropic acid could pave the way for producing these alkaloids more efficiently or developing novel derivatives with improved pharmacological properties. For instance, the asymmetric boracarboxylation of styrenes using carbon dioxide has been shown to produce (S)-tropic acid. [] Optimizing this reaction could offer an alternative and potentially greener route to this valuable chiral building block.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



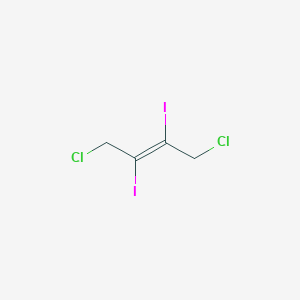

![1,1'-(Tetrahydro-6a-hydroxy-2,3a,5-trimethylfuro[2,3-d]-1,3-dioxole-2,5-diyl)bis-ethanone](/img/structure/B99710.png)
![N,N-Diethylbenzo[c]cinnolin-2-amine](/img/structure/B99712.png)
